2-acetyl-4-methoxyphenyl 4-bromobenzoate
Description
2-Acetyl-4-methoxyphenyl 4-bromobenzoate (CAS: 312743-00-3) is a brominated aromatic ester characterized by a 4-bromobenzoate group esterified to a 2-acetyl-4-methoxyphenyl moiety. The compound’s molecular formula is inferred as C₁₆H₁₃BrO₄ (approximate molecular weight: 335.19 g/mol), derived from the combination of the 4-bromobenzoic acid (C₇H₅BrO₂) and the acetyl-methoxyphenyl group (C₉H₁₀O₂) with the loss of water during esterification. The acetyl and methoxy substituents may influence electronic properties, solubility, and reactivity, distinguishing it from simpler bromobenzoate esters.
Properties
Molecular Formula |
C16H13BrO4 |
|---|---|
Molecular Weight |
349.17g/mol |
IUPAC Name |
(2-acetyl-4-methoxyphenyl) 4-bromobenzoate |
InChI |
InChI=1S/C16H13BrO4/c1-10(18)14-9-13(20-2)7-8-15(14)21-16(19)11-3-5-12(17)6-4-11/h3-9H,1-2H3 |
InChI Key |
QIUPVIWZIPCPRL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-4-methoxyphenyl 4-bromobenzoate typically involves the esterification of 4-bromo-benzoic acid with 2-acetyl-4-methoxy-phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-acetyl-4-methoxyphenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-acetyl-4-methoxyphenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetyl-4-methoxyphenyl 4-bromobenzoate involves its interaction with specific molecular targets. The bromine atom and the ester functional group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the ester group can undergo hydrolysis to form carboxylic acids and alcohols .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physical, and functional differences between 2-acetyl-4-methoxyphenyl 4-bromobenzoate and analogous bromobenzoate derivatives:
Table 1: Comparative Analysis of Bromobenzoate Derivatives
Key Comparisons
This difference may influence reactivity in nucleophilic acyl substitution reactions . The methoxy group in the target compound is electron-donating, which could stabilize the aromatic ring and alter solubility compared to derivatives like 4-formylphenyl 4-bromobenzoate, where the formyl group is electron-withdrawing .
Mechanical Properties :
- 4-Bromophenyl 4-bromobenzoate demonstrates polymorphism-dependent mechanical behavior, ranging from plastic to brittle. This highlights how subtle structural variations (e.g., substituent position) can drastically affect material properties. Similar studies on the target compound could reveal analogous polymorphic diversity .
The acetyl and methoxy groups in this compound may modulate bioactivity through steric or electronic effects.
Crystallographic and Supramolecular Features: 4-Formylphenyl 4-bromobenzoate and 2-amino-2-oxoethyl 4-bromobenzoate exhibit hydrogen-bonding and π-π stacking interactions, critical for crystal engineering. The target compound’s acetyl and methoxy groups may similarly influence packing motifs .
Applications: Simpler esters like ethyl 4-bromobenzoate are widely used as synthetic intermediates, whereas more complex derivatives (e.g., 4-formylphenyl 4-bromobenzoate) serve as building blocks for advanced materials.
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